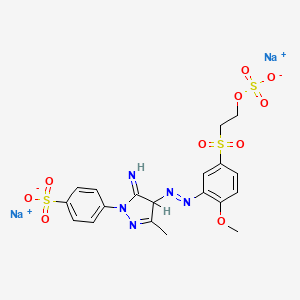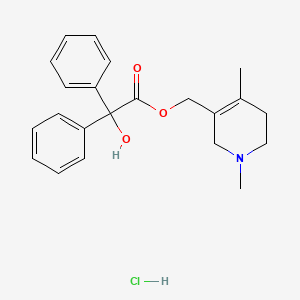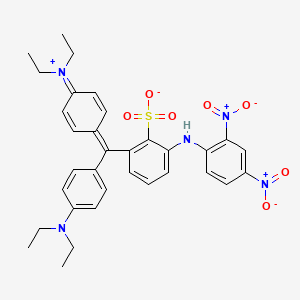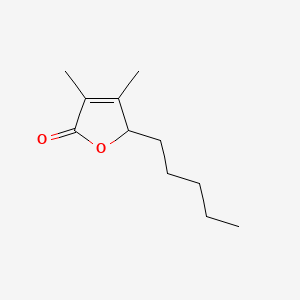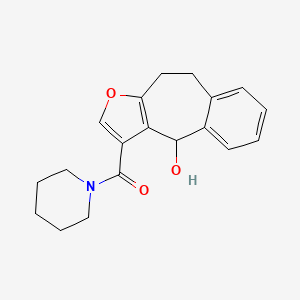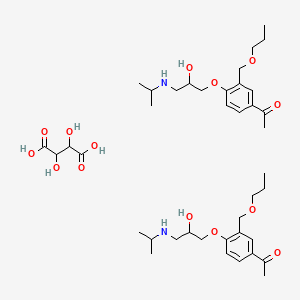
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate is a complex organic compound that belongs to the class of phenylpropylamines. This compound is characterized by its unique structure, which includes a hydroxy group, an amino group, and a propoxy group attached to a phenyl ring. The tartrate form indicates that it is a salt or ester of tartaric acid, which is commonly used to enhance the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate typically involves multiple steps, including:
Formation of the phenylpropylamine core: This can be achieved through a Friedel-Crafts alkylation reaction, where a phenyl ring is alkylated with a propylamine derivative.
Introduction of functional groups: The hydroxy, amino, and propoxy groups are introduced through various substitution reactions. For example, the hydroxy group can be added via a hydroxylation reaction, while the amino group can be introduced through an amination reaction.
Formation of the tartrate salt: The final step involves reacting the compound with tartaric acid to form the tartrate salt, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may yield an amine.
科学的研究の応用
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups may play a crucial role in binding to these targets, while the propoxy group may influence the compound’s overall stability and solubility.
類似化合物との比較
Similar Compounds
Similar compounds include other phenylpropylamines with different functional groups, such as:
Phenylephrine: A compound with a similar structure but different functional groups.
Ephedrine: Another phenylpropylamine with distinct pharmacological properties.
Pseudoephedrine: A stereoisomer of ephedrine with similar but slightly different effects.
Uniqueness
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate is unique due to its specific combination of functional groups and its tartrate form, which enhances its solubility and stability compared to other similar compounds.
特性
CAS番号 |
104450-39-7 |
|---|---|
分子式 |
C40H64N2O14 |
分子量 |
796.9 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C18H29NO4.C4H6O6/c2*1-5-8-22-11-16-9-15(14(4)20)6-7-18(16)23-12-17(21)10-19-13(2)3;5-1(3(7)8)2(6)4(9)10/h2*6-7,9,13,17,19,21H,5,8,10-12H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChIキー |
CMAWEBZIGMEZAA-UHFFFAOYSA-N |
正規SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


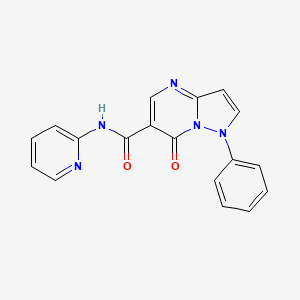

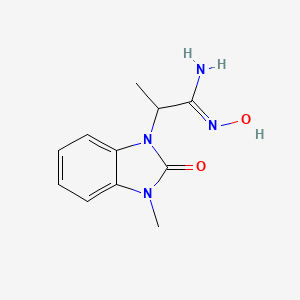


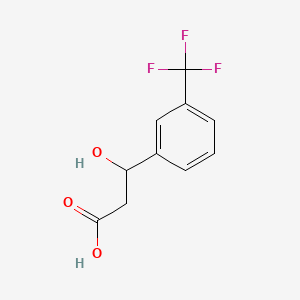
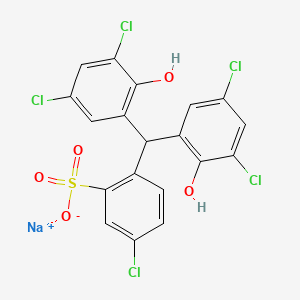

![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
